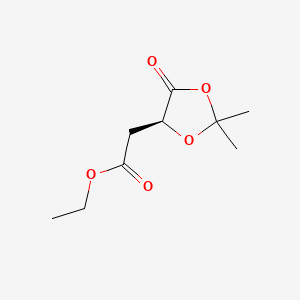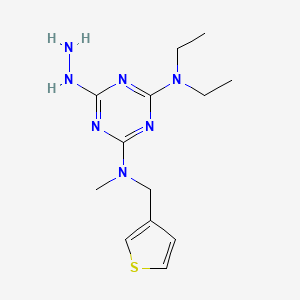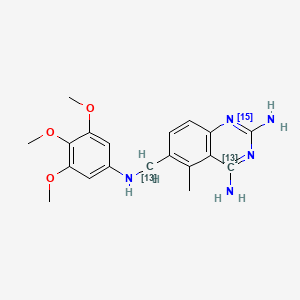
Trimetrexate-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimetrexate-13C2,15N is a labeled form of the compound trimetrexate, which is a quinazoline derivative and a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound is used in various scientific research applications due to its ability to inhibit DHFR from bacterial, protozoan, and mammalian sources. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed studies in metabolic research and other scientific fields.
准备方法
The preparation of Trimetrexate-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the trimetrexate molecule. This can be achieved through synthetic routes that utilize labeled precursors. One common method involves the use of labeled carbon dioxide (13CO2) and nitrogen-containing salts (15N) in a controlled environment, such as closed growth chambers or hydroponic systems . These conditions ensure a high degree of isotope enrichment, typically ranging between 96-98% for carbon-13 and 95-99% for nitrogen-15 .
化学反应分析
Trimetrexate-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinazoline derivatives with different functional groups.
科学研究应用
Trimetrexate-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbon and nitrogen in biological systems.
Medicine: Investigated for its potential use in treating diseases such as pneumocystis pneumonia and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
Trimetrexate-13C2,15N exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme involved in the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA and RNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain pathogens .
相似化合物的比较
Trimetrexate-13C2,15N is similar to other folate antagonists, such as methotrexate and pemetrexed. it has unique properties that make it valuable for specific research applications:
Methotrexate: Another DHFR inhibitor used in cancer treatment.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis.
属性
分子式 |
C19H23N5O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
5-methyl-6-[(3,4,5-trimethoxyanilino)(113C)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i9+1,18+1,23+1 |
InChI 键 |
NOYPYLRCIDNJJB-DRUGTNOTSA-N |
手性 SMILES |
CC1=C(C=CC2=C1[13C](=NC(=[15N]2)N)N)[13CH2]NC3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


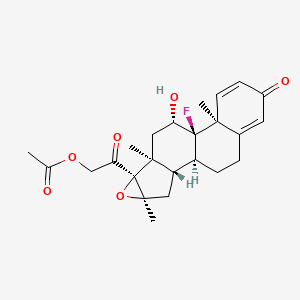
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
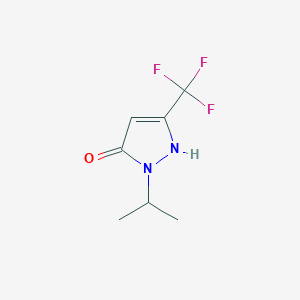

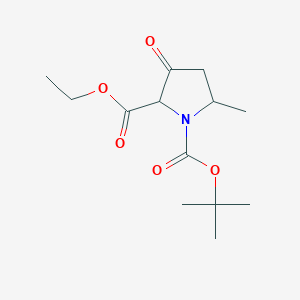
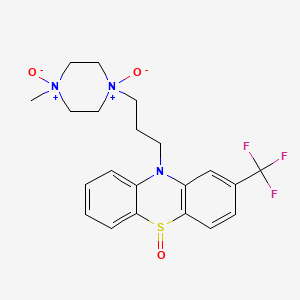
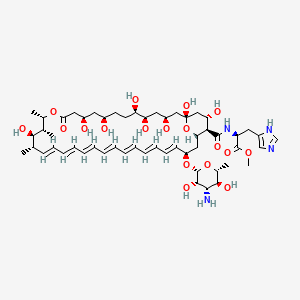
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
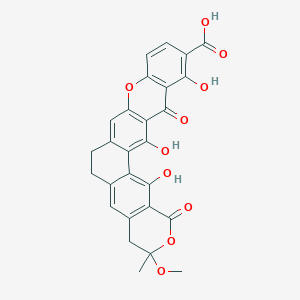
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)

